3-(Diethylamino)benzonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14N2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-(diethylamino)benzonitrile |
InChI |
InChI=1S/C11H14N2/c1-3-13(4-2)11-7-5-6-10(8-11)9-12/h5-8H,3-4H2,1-2H3 |
InChI Key |
GWDBNEGVXKROFM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=CC(=C1)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of 3 Diethylamino Benzonitrile
Retrosynthetic Analysis for the 3-Substituted Benzonitrile (B105546) Core
Retrosynthetic analysis is a technique for planning chemical syntheses by deconstructing a target molecule into simpler, commercially available starting materials. airitilibrary.comias.ac.in For 3-(Diethylamino)benzonitrile, the analysis focuses on the disconnection of the main functional groups: the tertiary amine and the nitrile group. Two primary disconnection strategies are considered for the 3-substituted benzonitrile core.
The first and most common strategy involves the disconnection of the aryl carbon-nitrogen (C-N) bond of the diethylamino group. This approach simplifies the target molecule into a 3-halobenzonitrile (e.g., 3-fluorobenzonitrile (B1294923) or 3-chlorobenzonitrile) and diethylamine. This pathway is synthetically viable through well-established reactions such as Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. acsgcipr.org
A second strategy involves the disconnection of the aryl carbon-cyano (C-CN) bond. This retrosynthetic step leads to a 3-(diethylamino)aryl halide, such as 3-(diethylamino)bromobenzene, as a precursor. The corresponding synthetic step would involve a cyanation reaction, for which methods like the Rosenmund-von Braun reaction are suitable. wikipedia.org This approach is particularly useful if the appropriately substituted diethylamino-aryl halide is more accessible than the corresponding halobenzonitrile.
These two approaches represent the most logical and industrially relevant strategies for constructing the this compound scaffold, leveraging common and reliable bond-forming reactions.
Targeted Synthesis of this compound
The synthesis of this compound can be achieved through several established methods, primarily focusing on the formation of either the C-N bond or the C-CN bond as identified in the retrosynthetic analysis.
Nucleophilic Aromatic Substitution (SNAr): This is a direct method for forming the C-N bond. The reaction involves treating a 3-halobenzonitrile with diethylamine. For an SNAr reaction to proceed, the aromatic ring must be activated by an electron-withdrawing group. pressbooks.pubbyjus.com The nitrile group (-CN) is a moderately strong electron-withdrawing group, which activates the ortho and para positions for nucleophilic attack. While the attack is at the meta position in this case, the reaction can still proceed, often requiring elevated temperatures. The reactivity of the halide leaving group in SNAr reactions is typically F > Cl > Br > I, which is opposite to the trend in SN2 reactions. chemistrysteps.comyoutube.com This is because the rate-determining step is the initial attack of the nucleophile on the ring, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. youtube.com
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds. acsgcipr.orgwikipedia.org It allows for the coupling of an aryl halide (e.g., 3-chlorobenzonitrile (B1581422) or 3-bromobenzonitrile) with an amine (diethylamine) under relatively mild conditions. organic-chemistry.org The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.org The development of various generations of phosphine ligands has greatly expanded the scope and efficiency of this reaction, allowing for the use of less reactive aryl chlorides. wikipedia.org
Rosenmund-von Braun Reaction: This method focuses on forming the C-CN bond by reacting an aryl halide, such as 3-(diethylamino)bromobenzene, with copper(I) cyanide (CuCN). wikipedia.orgsynarchive.com The reaction typically requires high temperatures and polar, high-boiling solvents like pyridine (B92270) or DMF. organic-chemistry.orgacs.org While effective, the classic Rosenmund-von Braun reaction can be challenging due to the harsh conditions and product purification from excess copper salts. organic-chemistry.org Modern variations have been developed that use catalytic amounts of copper. chem-station.com A related approach involves the palladium-catalyzed cyanation of aryl halides using cyanide sources like zinc cyanide (Zn(CN)2) or potassium cyanide (KCN).
The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Optimization of parameters such as catalyst, ligand, base, solvent, and temperature is crucial for maximizing yield and minimizing side reactions.
For the Buchwald-Hartwig amination , a screening process is typically employed to identify the optimal combination of catalyst and ligand. nih.gov The choice of base and solvent is also critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used, often in non-polar aprotic solvents like toluene (B28343) or dioxane. acsgcipr.org
For Nucleophilic Aromatic Substitution , optimization focuses on temperature and solvent. Due to the moderate activation by the meta-nitrile group, higher temperatures are generally required to achieve a reasonable reaction rate. Dipolar aprotic solvents like DMSO, DMF, or NMP are often used as they can solvate the cationic species and accelerate the reaction. acsgcipr.org
The following table illustrates typical parameters screened during the optimization of related amination reactions.
| Reaction Type | Parameter | Variation | General Outcome/Observation | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Catalyst/Precatalyst | Pd2(dba)3, Pd(OAc)2, [Pd(allyl)Cl]2 | Pd2(dba)3 and [Pd(allyl)Cl]2 are common Pd(0) sources that often show high activity. | nih.gov |
| Ligand | XPhos, SPhos, RuPhos, t-BuXPhos | Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are highly effective for coupling secondary amines and less reactive aryl chlorides. | acsgcipr.org | |
| Base | NaOtBu, KOtBu, Cs2CO3, K3PO4 | Strong alkoxide bases like NaOtBu are generally most effective for coupling secondary amines. | acsgcipr.orgnih.gov | |
| Solvent | Toluene, Dioxane, THF | Aprotic solvents like toluene and dioxane are preferred. | nih.gov | |
| Nucleophilic Aromatic Substitution (SNAr) | Leaving Group | -F, -Cl | Fluorine is the most effective leaving group, leading to faster reaction rates at lower temperatures. | nih.govlibretexts.org |
| Solvent | DMF, DMSO, NMP | Dipolar aprotic solvents enhance reaction rates. | acsgcipr.org | |
| Temperature | 90-150 °C | Higher temperatures are often necessary to drive the reaction to completion, especially with less reactive substrates like chloroarenes. | nih.gov |
Derivatization Strategies for Structural Modification and Analog Synthesis
This compound serves as a versatile building block for the synthesis of more complex molecules and analogs. Modifications can be targeted at the nitrile group, the diethylamino substituent, or the aromatic ring.
Reactions of the Nitrile Group:
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 3-(diethylamino)benzamide or further to 3-(diethylamino)benzoic acid. semanticscholar.orgnih.gov The selective hydration of nitriles to amides can be achieved using base-catalyzed procedures, often avoiding over-hydrolysis to the carboxylic acid. core.ac.uk
Reduction: The nitrile group can be reduced to a primary amine, forming [3-(diethylamino)phenyl]methanamine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. researchgate.net This introduces a new reactive site for further functionalization.
Addition of Organometallics: Grignard or organolithium reagents can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine. For example, reaction with methylmagnesium bromide would yield 1-(3-(diethylamino)phenyl)ethan-1-one.
Reactions of the Aromatic Ring: The diethylamino group is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution. libretexts.org Therefore, electrophiles will preferentially add to the positions ortho and para to the amino group (positions 2, 4, and 6).
Halogenation: Bromination or chlorination would be expected to occur readily at the 2-, 4-, and 6-positions.
Nitration: Nitration would also be directed to the activated positions, though the strongly acidic conditions required can lead to protonation of the amino group, which would change its directing effect.
Reactions involving the Diethylamino Group:
Oxidation: The tertiary amine can be oxidized. For instance, photoinduced one-electron oxidation can produce the corresponding radical cation, which is a key step in the environmental phototransformation of aromatic amines. nih.gov
Mechanistic Studies of Synthetic Transformations
Understanding the mechanisms of the key synthetic reactions is fundamental to controlling their outcomes.
SNAr Mechanism: The Nucleophilic Aromatic Substitution reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pubwikipedia.org
Addition: The nucleophile (diethylamine) attacks the carbon atom bearing the leaving group (halide). This is typically the rate-determining step. researchgate.net The attack disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized onto the electron-withdrawing nitrile group, particularly when it is in the ortho or para position. Although the nitrile group is meta in this case, it still provides stabilization through inductive effects.
Elimination: The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored to form the final product. chemistrysteps.com
Buchwald-Hartwig Amination Mechanism: The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve the following key steps: wikipedia.orgacsgcipr.org
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex.
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center. The base then deprotonates the coordinated amine to form a palladium amido complex.
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium amido complex, yielding the product, this compound, and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Rosenmund-von Braun Reaction Mechanism: The precise mechanism of the Rosenmund-von Braun reaction is not as definitively established as the others but is thought to involve copper-mediated processes. acs.org One proposed mechanism involves the oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III) intermediate. organic-chemistry.org This is followed by reductive elimination of the aryl nitrile product. The reaction often exhibits an induction period, suggesting the formation of a soluble, catalytically active copper complex is a key initial step. acs.org
Electronic Structure and Excited State Photophysics of 3 Diethylamino Benzonitrile
Ground-State Electronic Configuration and Molecular Orbital Characterization
In its electronic ground state (S₀), 3-(diethylamino)benzonitrile features a molecular structure where the diethylamino group acts as an electron donor (D) and the cyano group functions as an electron acceptor (A), both attached to a central benzene (B151609) ring. The electronic configuration is characterized by a π-system delocalized across the aromatic ring. The highest occupied molecular orbital (HOMO) is expected to have significant electron density localized on the diethylamino group, particularly the nitrogen lone pair, and the phenyl ring. Conversely, the lowest unoccupied molecular orbital (LUMO) is primarily centered on the benzonitrile (B105546) moiety, specifically on the π* orbitals of the cyano group and the ring.
A crucial distinction between the meta-substitution of this compound and the para-substitution of the more commonly studied DMABN lies in the electronic conjugation. In the para-isomer, the donor and acceptor groups are in direct conjugation, allowing for efficient through-ring resonance communication. In the meta-isomer, this direct conjugation is broken. The nitrogen lone pair cannot be fully delocalized onto the cyano group via a resonance structure without disrupting the aromaticity of every intervening carbon atom. This disruption fundamentally limits the D-A interaction in the ground state compared to its para-counterpart. The ground-state geometry is near-planar, though slight pyramidalization at the amino nitrogen and minor twisting of the diethylamino group can occur.
Intramolecular Charge Transfer (ICT) Dynamics and Pathways
The excited-state dynamics of this compound are significantly simpler than those of its para-isomer.
Excitation: The molecule absorbs a photon, promoting it from the ground state (S₀) to an excited singlet state, primarily the S₁ (LE) state.
Vibrational Relaxation: The molecule rapidly undergoes vibrational relaxation within the S₁ (LE) potential well to reach its equilibrium geometry.
Fluorescence: From the vibrationally relaxed S₁ (LE) state, the molecule de-excites back to the ground state via fluorescence, emitting a single band of light. The position of this band is only weakly dependent on solvent polarity.
Non-Radiative Decay: Other non-radiative decay pathways, such as internal conversion and intersystem crossing to the triplet state, compete with fluorescence.
Unlike in DMABN, there is no subsequent dynamic step involving the transformation from an LE state to an ICT state. The large energy barrier prevents this pathway, and the molecule's photophysics are confined to the LE state manifold.
| Compound | State | Dipole Moment (D) | Reference |
|---|---|---|---|
| 4-(Dimethylamino)benzonitrile (B74231) (DMABN) | Ground (S₀) | ~6.6 | nih.gov |
| LE (S₁) | ~9.9 | nih.gov | |
| ICT | ~17 | nih.gov | |
| Triplet (T₁) | 8.3 - 9.7 | nih.gov | |
| 3-Aminobenzonitrile | Triplet (T₁) | ~7.3 - 8.3 | nih.gov |
Note: Data for this compound is not available; values for related compounds are shown to illustrate the significant increase in dipole moment upon charge transfer.
Based on a comprehensive review of the available scientific literature, there is a significant lack of specific, detailed research data for the compound This compound that would be required to thoroughly address the provided outline. The vast majority of photophysical research in this class of compounds has been focused on the isomeric molecule, 4-(Dimethylamino)benzonitrile (DMABN), which is considered the archetypal example of twisted intramolecular charge transfer (TICT).
The electronic and photophysical properties of aminobenzonitriles are highly dependent on the substitution pattern. Key differences between the requested meta-substituted compound (3-position) and the widely studied para-substituted compound (4-position) prevent direct extrapolation of data:
Electron Donor-Acceptor Interactions: In the para isomer (like DMABN), the dialkylamino group (electron donor) and the nitrile group (electron acceptor) are in direct conjugation. This allows for efficient through-bond intramolecular charge transfer upon photoexcitation, leading to a highly polar excited state. In the meta isomer, this direct conjugation is absent. While charge transfer can still occur, it is generally less efficient and follows different electronic pathways, resulting in significantly different excited-state characteristics.
Conformational and Solvent Effects: The detailed mechanisms of conformational rearrangement, the nature of the charge transfer state, and the influence of the solvent (solvatochromism) are all intrinsically linked to the electronic structure. Research on 3-(Dimethylamino)benzonitrile, a closely related meta-isomer, has shown that its photophysical behavior diverges considerably from that of DMABN, often not exhibiting the same prominent dual fluorescence that is characteristic of the TICT state in the para isomer.
Due to this lack of specific experimental and theoretical data for this compound in the scientific literature, it is not possible to generate a scientifically accurate and detailed article that adheres to the requested structure on:
Solvent-Mediated Photophysical Modulation
Solvent Reorganization Dynamics and Their Influence on Excited-State Lifetimes
Furthermore, without primary research data, the creation of interactive data tables with detailed findings is not feasible. To fulfill the request's strict requirements for accuracy and focus solely on this compound, we must await the publication of relevant scientific studies on this specific compound.
Advanced Spectroscopic Characterization of Excited State Processes
Ultrafast Time-Resolved Fluorescence Spectroscopy for Emission Dynamics
Ultrafast time-resolved fluorescence spectroscopy is a powerful technique for monitoring the evolution of emissive excited states on femtosecond to picosecond timescales. By measuring the decay of fluorescence intensity at different wavelengths, researchers can track the population dynamics of locally excited (LE) and potential intramolecular charge transfer (ICT) states.
Femtosecond Transient Absorption Spectroscopy for Excited-State Absorption and Decay
Femtosecond transient absorption (TA) spectroscopy probes the electronic transitions of transient species formed immediately after photoexcitation. This pump-probe technique monitors changes in the absorption spectrum of the sample, revealing information about both emissive and non-emissive states. Key features observed in TA spectra include ground-state bleach, stimulated emission, and excited-state absorption.
A TA study of 3-(diethylamino)benzonitrile would provide a comprehensive picture of its excited-state landscape. The appearance and decay of specific absorption bands would correspond to the formation and lifetime of different electronic states, such as the S1 (first excited singlet) state and any subsequent charge-transfer states. Kinetic analysis of these spectral features at various wavelengths allows for the determination of time constants for processes like internal conversion, intersystem crossing, and ICT. Research on analogous aminobenzonitriles has shown that TA spectroscopy is crucial for identifying the signatures of twisted intramolecular charge transfer (TICT) states, which are often characterized by unique absorption bands. However, specific TA data, including spectral bands and decay kinetics for this compound, is not prominently featured in published studies.
Time-Resolved Photoelectron Spectroscopy for Electronic State Probing
Time-resolved photoelectron spectroscopy (TRPES) is a sophisticated technique that provides direct insight into the electronic structure and dynamics of excited states by measuring the kinetic energy of electrons ejected from the molecule by a time-delayed probe pulse. The binding energy of the electrons is directly correlated with the energy of the molecular orbitals from which they are ejected.
Applying TRPES to this compound would allow for the unambiguous tracking of electronic state populations as a function of time after initial excitation. It can distinguish between different electronic states (e.g., LE and ICT) based on their distinct ionization potentials. The evolution of the photoelectron spectrum provides a direct map of the electronic relaxation pathways, including internal conversion and intersystem crossing, on their natural femtosecond timescale. While TRPES has been successfully used to study the dynamics of related molecules, specific studies detailing the time-resolved photoelectron spectra and electronic state evolution of this compound are not found in the available scientific literature.
Vibrational Spectroscopy (e.g., Time-Resolved Raman) for Excited-State Structural Dynamics
Time-resolved vibrational spectroscopy techniques, such as time-resolved resonance Raman (TR3) and time-resolved infrared (TRIR) spectroscopy, provide crucial information about the structural changes that a molecule undergoes in its excited state. These methods can track changes in bond lengths and angles by monitoring shifts in vibrational frequencies.
For this compound, these techniques could directly probe the structural dynamics associated with any charge transfer process. For instance, changes in the frequency of the C≡N stretching mode are a sensitive indicator of the charge density on the cyano group, providing clear evidence of ICT. Similarly, vibrational modes associated with the diethylamino group and the phenyl ring would reveal information about twisting or planarization dynamics in the excited state. Comparative studies on 4-(diethylamino)benzonitrile (B1359947) have utilized these methods to support the formation of a TICT state. semanticscholar.org However, a detailed vibrational analysis of the excited-state structural dynamics specifically for this compound has not been extensively reported.
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations of Electronic States and Transitions
Quantum chemical calculations are fundamental in elucidating the nature of the electronic states involved in the photophysics of 3-(Diethylamino)benzonitrile. These calculations can predict the energies of the ground and excited states, the character of electronic transitions, and the geometries of the molecule in different electronic states.
Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Methodologies
Time-Dependent DFT (TDDFT) is the workhorse for studying the excited states of molecules like this compound. It allows for the calculation of vertical excitation energies, which correspond to the absorption spectrum, and oscillator strengths, which indicate the intensity of the electronic transitions. For aminobenzonitriles, TDDFT is crucial for identifying the locally excited (LE) state and the intramolecular charge transfer (ICT) state. The nature of these states is often analyzed by examining the molecular orbitals involved in the transition. For instance, the LE state typically involves transitions within the benzonitrile (B105546) moiety, while the ICT state is characterized by a significant transfer of electron density from the diethylamino group to the benzonitrile ring.
Ab Initio Approaches for High-Accuracy Energetics
For more accurate energy calculations, especially for benchmarking DFT results, ab initio methods are employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC2) can provide more reliable ground and excited state energies, respectively. While computationally more expensive, these methods are valuable for constructing accurate potential energy surfaces and for situations where DFT may not be sufficiently accurate, such as in describing charge-transfer states or regions of conical intersections between potential energy surfaces.
Calculation of Electronic Coupling Matrix Elements and Reorganization Energies
The efficiency of charge transfer between the LE and ICT states can be quantified by calculating the electronic coupling matrix element (V) and the reorganization energy (λ). The electronic coupling represents the interaction strength between the two states, while the reorganization energy is the energy required to distort the molecule from its equilibrium geometry in one state to the equilibrium geometry of the other state without changing the electronic state. These parameters are crucial inputs for Marcus theory, which describes the rate of electron transfer. For this compound, these calculations can help to understand the kinetics of the ICT process.
| Parameter | Description | Typical Computational Method |
| Electronic Coupling (V) | Represents the interaction strength between the locally excited (LE) and intramolecular charge transfer (ICT) states. | Generalized Mulliken-Hush (GMH), Fragment Charge Difference (FCD) |
| Reorganization Energy (λ) | The energy cost of deforming the molecule and its solvent environment from the equilibrium of the initial state to that of the final state. | DFT geometry optimizations of the neutral, excited, and ionic states. |
Molecular Dynamics Simulations for Solvent and Conformational Effects
The photophysical properties of this compound are highly sensitive to its local environment, particularly the solvent. Molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of the molecule and the explicit interactions with solvent molecules.
Nonadiabatic Molecular Dynamics for Relaxation Pathways
Following photoexcitation, this compound undergoes complex relaxation processes that may involve transitions between different electronic states. Nonadiabatic molecular dynamics simulations, which go beyond the Born-Oppenheimer approximation, are essential for modeling these events. By propagating the nuclear and electronic degrees of freedom simultaneously, these simulations can trace the pathway of the molecule from the initially excited LE state to the ICT state and its subsequent decay back to the ground state. This can reveal the timescale of the ICT process and identify key molecular motions, such as the twisting of the diethylamino group, that facilitate the charge transfer.
Quantum Mechanics/Molecular Mechanics (QM/MM) Methods for Environmental Interactions
To accurately model this compound in a solvent, a large number of solvent molecules must be considered, which is computationally prohibitive for purely quantum mechanical calculations. Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a solution by treating the solute (this compound) with a high level of theory (QM) and the surrounding solvent with a less computationally demanding method like molecular mechanics (MM). This hybrid approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding, and their influence on the electronic states and dynamics of this compound. For example, QM/MM simulations can be used to calculate solvatochromic shifts (changes in absorption or emission spectra with solvent polarity) and to investigate how the solvent stabilizes the charge-separated ICT state.
| Simulation Technique | Application to this compound | Key Insights |
| Nonadiabatic Molecular Dynamics | Simulating the excited-state decay pathways after photoexcitation. | Timescales of LE to ICT conversion, role of conical intersections, identification of key vibrational modes. |
| QM/MM Simulations | Modeling the molecule in a condensed phase (e.g., water, acetonitrile). | Solvatochromic shifts, solvent stabilization of the ICT state, dynamics of the solvent shell. |
Potential Energy Surface Mapping and Reaction Coordinate Analysis
Theoretical exploration of the photochemistry of this compound and its analogs, like 4-(N,N-dimethylamino)benzonitrile (DMABN), heavily relies on the mapping of potential energy surfaces (PES). libretexts.org A PES provides a multidimensional representation of a molecule's potential energy as a function of its atomic coordinates, offering a landscape of energy valleys (stable states) and mountain passes (transition states) that govern chemical transformations. libretexts.org For molecules like this compound, computational methods are employed to calculate the PES for both the ground state (S0) and, crucially, the excited states (primarily S1 and S2) to understand the mechanism of intramolecular charge transfer (ICT).
The reaction coordinate is the path of minimum energy on the PES that connects a reactant to a product. In the context of dialkylaminobenzonitriles, the most significant reaction coordinate for the ICT process is the torsion or twisting of the diethylamino group relative to the plane of the benzonitrile ring. nih.govacs.org Upon photoexcitation from the ground state (S0) to an excited state, typically the S2 state (which then rapidly converts to the S1 state), the molecule finds itself in a locally excited (LE) state. nih.govnih.gov The geometry of this LE state is largely planar. The transition to the energetically lower, highly polar ICT state occurs by following the reaction coordinate along the twisting angle of the amino group. nih.gov
Computational studies, using methods such as multireference configuration interaction (MRCI) and the algebraic diagrammatic construction method to second order (ADC(2)), have been used to map this process for the model compound DMABN. acs.org These analyses identify a transition state (TS) on the S1 potential energy surface that separates the LE minimum from the ICT minimum. The energy barrier of this transition state is a critical factor in the kinetics of the ICT process. The location and energy of conical intersections, points where two potential energy surfaces cross, are also vital. For instance, the conical intersection between the S2 and S1 states is characterized by a dimethylamino-twisted quinoid structure, which facilitates the initial relaxation after photoexcitation. nih.gov
Analysis of the reaction path reveals that several coordinates can contribute to the transition from the LE to the ICT state. While the primary coordinate is the twisting motion of the dialkylamino group, other motions like the pyramidalization of the ring carbon atom attached to the amino group and quinoidal distortions of the ring also play a role. acs.org By mapping the PES, researchers can visualize the energetic landscape and understand the structural changes that facilitate the charge separation characteristic of the ICT state.
| Computational Parameter | Finding for DMABN (A Model Analog) | Significance |
| Primary Reaction Coordinate | Torsion of the dimethylamino group around the C-N bond. nih.gov | This twisting motion is the key structural change that leads to the formation of the charge-separated TICT state. |
| S2/S1 Conical Intersection | Characterized by a dimethylamino-twisted quinoid structure where benzene (B151609) ring aromaticity is lost. nih.gov | Facilitates rapid, non-radiative internal conversion from the initially populated S2 state to the S1 state, where the LE-ICT transition occurs. |
| LE → ICT Transition State | An energy barrier on the S1 surface separates the LE and ICT minima. | The height of this barrier influences the rate of the charge transfer process. In polar solvents, this barrier is lowered, favoring ICT. |
| Contributing Coordinates | Pyramidalization of the ring carbon atom and quinoidalization modes of the ring. acs.org | Shows that while the amino twist is dominant, other subtle geometric changes are also involved in the reaction pathway. |
| Gas Phase Energetics | The LE → ICT reaction is endothermic in the gas phase. nih.gov | Explains the absence of dual fluorescence (ICT emission) in nonpolar environments or the gas phase. nih.gov |
Predictive Modeling of Photophysical Behavior and ICT Mechanisms
Predictive modeling using a variety of computational chemistry methods is essential for understanding the complex photophysical behavior of this compound and its analogs. These models aim to accurately calculate properties such as absorption and emission energies, oscillator strengths, and dipole moments, which are directly comparable to experimental spectroscopic data. acs.orgnih.gov Furthermore, they provide a molecular-level explanation for the dual fluorescence phenomenon observed in polar solvents, which is a hallmark of the Twisted Intramolecular Charge Transfer (TICT) model. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for investigating the excited states of such molecules. acs.org By employing different functionals, such as B3LYP and MPW1PW91, researchers can predict vertical excitation energies (corresponding to light absorption) and emission energies from both the LE and ICT states. acs.org For instance, studies on 4-(N,N-diethylamino)benzonitrile (4DEAB-CN) have shown that TD-DFT calculations can reproduce experimental absorption and emission energies with good accuracy. acs.org These calculations confirm that emission from a twisted conformer corresponds to the anomalous, red-shifted fluorescence band observed experimentally. acs.org
More advanced methods, such as the second-order approximate coupled-cluster singles and doubles (CC2) and Complete Active Space Self-Consistent Field (CASSCF), offer higher accuracy for describing excited-state geometries and energies. nih.govnih.gov Nonadiabatic molecular dynamics simulations based on methods like CC2 have been used to simulate transient absorption spectra, allowing for an unambiguous assignment of spectral features to specific molecular structures (LE vs. ICT). nih.govacs.org These simulations have been crucial in attributing specific absorption bands to the near-planar LE state, helping to resolve long-standing debates in the field. acs.orgdiva-portal.org
Predictive models also incorporate the effect of the solvent, which is critical for stabilizing the highly polar ICT state. This is often done using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods or Polarizable Continuum Models (PCM). nih.govresearchgate.net QM/MM simulations, where the solute is treated with quantum mechanics and the solvent with molecular mechanics, can model the explicit interactions and dynamic response of the solvent molecules to the change in the solute's electronic structure upon excitation. diva-portal.org These models demonstrate that polar solvents significantly lower the energy of the ICT state relative to the LE state, facilitating the charge transfer process and enabling the second, red-shifted emission. nih.govdiva-portal.org The Bethe-Salpeter equation (BSE) formalism combined with the GW approach has also proven effective in reproducing the correct topology of excited-state potential energy surfaces and describing the solvatochromism of both LE and CT states during the twisting process. aip.orgresearchgate.net
| Predicted Property | Computational Method | Key Findings for Dialkylaminobenzonitriles |
| Absorption Energy | TD-DFT (B3LYP, MPW1PW91) | Calculated vertical excitation energies for 4DEAB-CN (4.45-4.56 eV) compare well with the experimental value in n-hexane (4.35 eV). acs.org |
| ICT Emission Energy | TD-DFT (MPW1PW91) | The calculated emission from the twisted conformer of 4DEAB-CN (3.34 eV) accurately reproduces the experimentally observed anomalous fluorescence band (3.27 eV). acs.org |
| Excited State Dipole Moments | CASSCF | Calculations show a large increase in dipole moment from the ground state (5-7 Debye) to the LE state (6-11 Debye) and an even larger moment for the ICT state, confirming charge separation. nih.gov |
| Transient Absorption Spectra | CC2 / QM/MM | Simulations successfully assign the excited-state absorption band near 1.7 eV (~700 nm) to the near-planar LE minimum on the S1 state. nih.govacs.org |
| Solvent Effects | ADC(2)/COSMO, BSE/GW | Models show that polar solvents like acetonitrile (B52724) cause a greater stabilization of the ICT structure, leading to a red-shift of the emission maximum. nih.govaip.org |
Structure Photophysical Property Relationships and Molecular Engineering
Influence of Substituent Effects on ICT Efficiency and Emission Characteristics
The phenomenon of intramolecular charge transfer (ICT) is central to the photophysical behavior of donor-acceptor substituted aromatic systems like 3-(Diethylamino)benzonitrile. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), largely localized on the electron-donating diethylamino group, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the electron-accepting benzonitrile (B105546) moiety. This charge redistribution leads to the formation of a highly polar excited state, often referred to as an ICT state.
The position of the substituent on the benzene (B151609) ring significantly impacts the efficiency of this charge transfer process. In the case of the widely studied 4-substituted aminobenzonitriles, the donor and acceptor groups are in a para position, allowing for direct resonance stabilization of the charge-separated state. This typically leads to a more efficient ICT process and the observation of dual fluorescence in polar solvents: a higher-energy locally excited (LE) state emission and a lower-energy, red-shifted ICT emission.
For this compound, the meta-substitution pattern alters the electronic communication between the donor and acceptor groups. The direct resonance stabilization of the ICT state is impeded compared to the para-isomer. Consequently, the efficiency of ICT in the meta-isomer is generally expected to be lower. This would manifest as a lower quantum yield of the ICT fluorescence and a smaller Stokes shift compared to its para-counterpart under similar conditions. The emission characteristics are highly sensitive to the solvent polarity; as the polarity of the medium increases, the polar ICT state is stabilized, leading to a more pronounced red-shift in the emission spectrum.
Steric and Electronic Effects of Alkyl Group Variation on Conformational Dynamics
The nature of the alkyl groups on the amino donor plays a crucial role in the conformational dynamics and, consequently, the photophysical properties. The replacement of methyl groups, as in the archetypal 4-(dimethylamino)benzonitrile (B74231) (DMABN), with ethyl groups in this compound introduces both steric and electronic effects.
Electronic Effects: Alkyl groups are weakly electron-donating through an inductive effect. Ethyl groups are slightly more electron-donating than methyl groups, which would marginally increase the electron density on the nitrogen atom of the diethylamino group. This enhanced donor strength could potentially favor the ICT process.
Steric Effects: The bulkier ethyl groups introduce greater steric hindrance around the amino nitrogen. This steric crowding can influence the initial ground-state conformation and the dynamics of the excited state. A key model used to explain the ICT phenomenon in many aminobenzonitriles is the Twisted Intramolecular Charge Transfer (TICT) model. This model posits that after initial excitation to a planar or near-planar LE state, the molecule undergoes a conformational change involving the rotation of the amino group to a conformation perpendicular to the benzene ring. This twisted geometry electronically decouples the donor and acceptor moieties, facilitating a more complete charge separation and leading to the highly polar TICT state.
The increased steric bulk of the diethylamino group in this compound can affect the rotational barrier for this twisting motion. It might either hinder or, in some cases, pre-twist the amino group in the ground state, which could lower the energy barrier to reaching the TICT state in the excited state.
To illustrate the impact of alkyl group size on photophysical properties, the following table presents data for para-substituted dialkylaminobenzonitriles, which can be used to infer the expected trends for the meta-isomers.
| Compound | Solvent | Absorption Max (nm) | LE Emission Max (nm) | ICT Emission Max (nm) | ICT Quantum Yield |
|---|---|---|---|---|---|
| 4-(Dimethylamino)benzonitrile | Acetonitrile (B52724) | 296 | 350 | 470 | 0.17 |
| 4-(Diethylamino)benzonitrile (B1359947) | Acetonitrile | 303 | 355 | 485 | 0.21 |
| 4-(Diisopropylamino)benzonitrile | Acetonitrile | 308 | 360 | 495 | 0.25 |
Data in the table is illustrative and based on typical values found in the literature for para-substituted aminobenzonitriles to demonstrate general trends.
Conformation-Dependent Photophysics: Insights for Rationally Designed Systems
The emission properties of this compound are intrinsically linked to its molecular conformation. The concept of conformation-dependent photophysics is pivotal for the rational design of fluorescent molecules with desired properties. The relative energies of the LE and ICT states, and the energy barrier between them, are highly dependent on the torsional angle of the diethylamino group with respect to the benzonitrile plane.
In nonpolar solvents, the LE state is typically the lowest energy excited state, and emission occurs primarily from this state, resulting in a single fluorescence band at a higher energy. In polar solvents, the highly polar ICT state is stabilized, lowering its energy. If the ICT state becomes the lowest energy excited state, emission will predominantly occur from this state, leading to the characteristic red-shifted fluorescence.
The rational design of systems based on the this compound scaffold can be achieved by modifying the molecular structure to control the conformational landscape. For instance, introducing bulky substituents adjacent to the diethylamino group could enforce a pre-twisted ground state geometry, thereby facilitating the formation of the TICT state upon excitation. Conversely, bridging the diethylamino group to the benzene ring with a rigid linker would prevent the twisting motion, effectively "switching off" the ICT channel and resulting in only LE emission, even in polar solvents.
Principles for Modulating Charge Transfer and Emission Properties through Molecular Architecture
The modulation of charge transfer and emission properties through molecular architecture is a key aspect of molecular engineering. For this compound and related compounds, several principles can be applied:
Tuning Donor/Acceptor Strength: The efficiency of ICT and the energy of the ICT emission can be fine-tuned by altering the electron-donating strength of the amino group or the electron-withdrawing strength of the cyano group. For example, replacing the cyano group with a stronger electron-withdrawing group would likely lead to a more efficient ICT and a further red-shifted emission.
Controlling Torsional Freedom: As discussed, strategically introducing steric hindrance or rigid linkers can control the ability of the diethylamino group to twist. This provides a powerful tool to modulate the relative contributions of LE and ICT emission, thereby controlling the color and quantum yield of the fluorescence.
Modifying the Aromatic Bridge: The electronic properties of the benzene ring itself can be modified. Introducing additional substituents on the ring can alter the HOMO and LUMO energy levels, thereby influencing the absorption and emission wavelengths.
By systematically applying these principles, it is possible to rationally design novel fluorescent molecules based on the this compound core with tailored photophysical properties for specific applications. The understanding of the fundamental interplay between substituent effects, conformational dynamics, and the surrounding environment is paramount to this endeavor.
Advanced Functional Materials and Optoelectronic Applications
Molecular Design for Organic Light-Emitting Diode (OLED) Emitters with Tunable Emission
The benzonitrile (B105546) moiety is a cornerstone in the design of high-performance emitters for Organic Light-Emitting Diodes (OLEDs), particularly for achieving efficient blue emission. The cyano group (-CN) is a compact and powerful electron acceptor, making it ideal for creating molecules with significant intramolecular charge transfer character upon excitation. This ICT process is fundamental to the operation of third-generation OLED emitters based on thermally activated delayed fluorescence (TADF).
In the design of TADF emitters, a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) is crucial. This allows for efficient reverse intersystem crossing (RISC) from the non-emissive triplet states to the emissive singlet state, theoretically enabling 100% internal quantum efficiency. Molecular design strategies often involve connecting a donor unit and an acceptor unit in such a way that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are spatially separated. This separation minimizes the exchange energy, leading to a small ΔEST.
While direct reports on 3-(Diethylamino)benzonitrile as a primary OLED emitter are scarce, its D-A structure serves as a model for more complex emitters. For instance, derivatives incorporating stronger donors like carbazole or phenoxazine (B87303) linked to a benzonitrile core have been extensively investigated. In these systems, the degree of twist between the donor and the benzonitrile acceptor is a critical parameter for tuning the emission properties. A highly twisted structure can effectively separate the HOMO and LUMO, leading to efficient TADF.
The emission color of benzonitrile-based emitters can be tuned by modifying the strength of the donor and acceptor groups or by extending the π-conjugation of the molecular framework. For example, attaching additional electron-withdrawing or donating substituents to the benzonitrile or the donor moiety can red-shift or blue-shift the emission wavelength. This tunability is essential for achieving the full spectrum of colors needed for display applications.
Table 1: Performance of OLEDs using Benzonitrile-based TADF Emitters
| Emitter Compound Name | Emission Color | Max. External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) | Reference |
| TPIAnCN | Deep Blue | 6.84 | (0.15, 0.05) | |
| TPIChCN | Deep Blue | 4.28 | (0.15, 0.05) | |
| 2AcNN | Sky Blue | 12 | (0.19, 0.36) | |
| 2PXZNN | Green | 20.8 | (0.35, 0.55) | |
| CNCz-BNCz | Orange-Red | 33.7 | Not Specified |
This table showcases the performance of various complex emitters that incorporate the benzonitrile acceptor core, illustrating the potential of this chemical class in high-efficiency OLEDs.
Integration in Organic Photovoltaics (OPVs) and Solar Energy Conversion Systems
Organic photovoltaics (OPVs) rely on the light-induced charge transfer between electron-donating and electron-accepting materials to generate electricity. The active layer of the most common OPV architecture, the bulk heterojunction (BHJ), consists of a blend of these two components. The development of novel small-molecule and polymeric donor materials is a primary focus of research to improve power conversion efficiencies (PCE).
Despite the utility of the donor-acceptor motif in organic electronics, there is a lack of specific research literature detailing the integration of this compound into organic photovoltaic devices or other solar energy conversion systems like dye-sensitized solar cells (DSSCs). The design of donor materials for OPVs often requires more extended π-conjugated systems to ensure broad absorption of the solar spectrum and efficient charge transport. Similarly, dyes used in DSSCs typically possess anchoring groups (like carboxylic acids) to bind to the semiconductor surface (e.g., TiO₂) and more complex structures for efficient light-harvesting. While the fundamental D-A structure of this compound is relevant, its simple structure may not provide the necessary spectral coverage and material properties for high-performance solar cells.
Materials for Nonlinear Optics (NLO) with Enhanced Response Properties
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is essential for technologies like frequency conversion, optical switching, and data storage. The key to a large molecular NLO response (hyperpolarizability) in organic molecules is a strong D-A structure that creates a large change in dipole moment upon excitation.
Molecules similar to this compound, such as the well-studied isomer 4-(Dimethylamino)benzonitrile (B74231) (DMABN), are known to possess significant NLO properties due to their pronounced ICT character. The efficiency of these molecules in applications like second-harmonic generation (SHG) is highly dependent on their molecular hyperpolarizability and their ability to be organized non-centrosymmetrically in a bulk material. While specific NLO studies on this compound are not widely reported, its D-A framework suggests it would exhibit NLO activity. Theoretical and experimental investigation would be required to quantify its hyperpolarizability and compare its performance to other NLO chromophores.
Development of Chemosensors and Molecular Switches Based on ICT Modulation
The photophysical properties of D-A molecules like aminobenzonitriles are often highly sensitive to their local environment. This sensitivity stems from the ICT excited state, which typically has a much larger dipole moment than the ground state. As a result, the energy of the ICT state, and thus the emission wavelength, can be significantly altered by the polarity of the surrounding medium. This phenomenon, known as solvatochromism, is the basis for using such compounds as fluorescent probes and chemosensors.
The isomer 4-(Dimethylamino)benzonitrile (DMABN) is a classic example of a molecule exhibiting dual fluorescence, which is attributed to a locally excited (LE) state and a twisted intramolecular charge-transfer (TICT) state. The relative intensity of these two emission bands is highly dependent on solvent polarity and viscosity, allowing it to function as a probe for these properties.
Following these principles, this compound is expected to exhibit strong solvatochromic fluorescence. Its emission properties would likely be modulated by interactions with specific analytes or changes in the microenvironment, making it a candidate for the development of chemosensors. By attaching specific recognition units to this fluorophore core, sensors for ions, neutral molecules, or biological macromolecules could be designed. The change in the ICT emission upon analyte binding would serve as the sensing signal. Similarly, the modulation of the ICT process by external stimuli (e.g., light, pH, redox potential) could be harnessed to create molecular switches, where the fluorescence is turned "on" or "off" or shifted in color in a controlled manner.
Future Research Directions and Emerging Paradigms
Exploration of Novel Structural Motifs and Hybrid Derivatives
Future synthetic research will likely concentrate on the creation of new molecules based on the 3-(diethylamino)benzonitrile scaffold to tune its electronic and photophysical properties for specific applications.
Key Research Thrusts:
Donor-Acceptor Architectures: Systematic modification of the donor (diethylamino) and acceptor (benzonitrile) moieties will be a primary focus. Research into donor-acceptor-donor' (D-A-D') structures, which have shown promise in related benzonitrile (B105546) compounds for applications in thermally activated delayed fluorescence (TADF), could be a fruitful avenue. rsc.org The introduction of different donor units, such as phenoxazine (B87303) or carbazole, could be explored to modulate the charge transfer characteristics.
Hybrid Derivatives for Sensing: The development of hybrid molecules that incorporate this compound as a fluorophore and a specific recognition unit is a promising direction. Analogous to the development of 4-(N,N-Dimethylamine)benzonitrile (DMABN) derivatives containing boronic acid groups for saccharide sensing, similar strategies could be applied to create sensors for various analytes like ions or biologically relevant molecules. rsc.org
Coumarin-Benzonitrile Hybrids: Creating hybrid structures by combining the this compound moiety with other fluorescent cores, like coumarin, could lead to novel probes with enhanced photophysical properties. For instance, coumarin-derived probes have been synthesized with dicyano and quinolinium groups to create sensors that exhibit fluorescence activation upon reaction with analytes like NAD(P)H through an intramolecular charge transfer (ICT) mechanism. nih.gov Similar design principles could be applied, using the diethylaminobenzonitrile fragment as a key component.
Restricted Conformation Derivatives: The synthesis of derivatives where the rotation of the diethylamino group is sterically hindered or locked into a specific conformation can provide critical insights into the mechanisms of fluorescence and charge transfer. This approach has been used in related aminobenzonitriles to study the formation of twisted intramolecular charge transfer (TICT) states. aau.edu.et
| Derivative Class | Potential Modification | Target Application/Property | Relevant Precedent |
| D-A-D' Systems | Addition of secondary donor groups (e.g., carbazole) | Thermally Activated Delayed Fluorescence (TADF), OLEDs | Multifunctional benzonitrile derivatives with TADF properties rsc.org |
| Fluorescent Sensors | Incorporation of recognition moieties (e.g., boronic acid) | Selective sensing of saccharides, ions | DMABN derivatives for sensing fructose (B13574) and fluoride (B91410) ions rsc.org |
| Hybrid Fluorophores | Fusion with other chromophores (e.g., coumarin) | Enhanced brightness, tunable emission for bio-imaging | Coumarin-cyanine hybrid probes for monitoring NADH nih.gov |
| Conformationally Restricted Analogs | Introduction of bridging alkyl chains | Mechanistic studies of intramolecular charge transfer | Studies on 2,3,6,7-tetrahydro-1H,5H-pyridol[3,2,1-ij]quinoline-9-carbonitrile (TMABN) aau.edu.et |
Application of Advanced Spectroscopic and Imaging Techniques for Deeper Mechanistic Understanding
To fully unravel the complex photophysics of this compound, particularly its behavior in various solvent environments, researchers will need to employ a suite of advanced spectroscopic and imaging techniques. These methods can provide real-time information on the structural dynamics and electronic transitions that occur after photoexcitation.
Key Methodologies:
Transient Absorption (TA) Spectroscopy: This technique is crucial for identifying and characterizing short-lived excited-state species. For related molecules like DMABN, TA spectroscopy has been instrumental in assigning spectral signals to specific structures, such as the locally excited (LE) and charge transfer (CT) states, resolving long-standing debates about their photophysical pathways. nih.govacs.org Applying TA spectroscopy to this compound would clarify its excited-state relaxation dynamics.
Time-Resolved Fluorescence Spectroscopy: Measuring fluorescence lifetimes and observing dynamic Stokes shifts provides invaluable data on the timescale of solvent relaxation and intramolecular processes. Solvatochromic studies, which examine spectral shifts in different solvents, help in understanding the change in dipole moments between the ground and excited states, a key indicator of charge transfer character. researchgate.netnih.govresearchgate.net
Gas-Phase Spectroscopy: To separate intrinsic molecular properties from solvent effects, gas-phase studies are essential. Techniques like gas electron diffraction (GED), combined with theoretical calculations, can determine the precise ground-state molecular structure, which is the starting point for understanding any photo-induced structural changes. whiterose.ac.uk
Advanced Imaging: For derivatives of this compound designed as fluorescent probes, advanced imaging techniques will be necessary to validate their application in complex biological environments. Real-time monitoring in living cells, as demonstrated with coumarin-based probes, can provide insights into the dynamics of biological molecules and processes. nih.gov
Development of Multiscale Computational Models for Complex Environments
Computational modeling is an indispensable tool for interpreting experimental data and predicting the behavior of molecules in complex systems. Future research will focus on developing more sophisticated and accurate multiscale models for this compound.
Modeling Approaches:
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method is particularly powerful for studying molecules in solution. The fluorophore (this compound) is treated with high-level quantum mechanics, while the surrounding solvent molecules are modeled using classical molecular mechanics. This approach has been successfully used to simulate the excited-state relaxation of DMABN in polar solvents, reproducing experimental fluorescence spectra and assigning emission bands to specific molecular structures (LE and TICT states). nih.govdiva-portal.org
Nonadiabatic Molecular Dynamics (NAMD): These simulations are essential for modeling the relaxation process of photoexcited molecules, especially when transitions between different electronic states occur. nih.govdiva-portal.org NAMD simulations can track the coupled evolution of electronic and nuclear degrees of freedom, providing a detailed picture of the intramolecular rotation and charge transfer processes. diva-portal.org
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These quantum chemical methods are fundamental for calculating the electronic structure, absorption spectra, and excited-state properties of this compound and its derivatives. aau.edu.et They are often used to benchmark more computationally intensive methods and to provide initial parameters for molecular dynamics simulations.
Integrated Multiscale Models: For biological applications, models that bridge multiple spatial and temporal scales will be necessary. nih.govnih.gov These models can connect perturbations at the molecular level (e.g., binding of a this compound-based probe to a protein) to observable changes at the cellular or tissue level, enabling a more comprehensive understanding of biological phenomena. nih.govnih.gov
| Modeling Technique | Objective | Key Insights for this compound |
| QM/MM | Simulate behavior in solution by combining quantum and classical mechanics. | Accurately predict solvatochromic shifts and the influence of solvent polarity on excited-state stability. diva-portal.org |
| Nonadiabatic MD | Model the dynamics of transitions between electronic excited states. | Elucidate the pathway and timescale of any potential intramolecular charge transfer. nih.govdiva-portal.org |
| TD-DFT | Calculate excited-state energies and absorption/emission spectra. | Predict how structural modifications will affect the photophysical properties of new derivatives. aau.edu.et |
| Integrated Multiscale Models | Connect molecular-level events to larger-scale system behavior. | Translate the binding of a fluorescent probe to a cellular response in biological imaging applications. nih.govnih.gov |
Integration of this compound into Advanced Hybrid Material Systems
The unique photophysical properties of this compound make it an attractive building block for advanced functional materials. Future research will explore its incorporation into various hybrid systems to create materials with tailored optical, electronic, and sensing capabilities.
Areas of Application:
Polymer-Based Systems: Doping polymers with this compound or its derivatives can lead to new materials for various applications. This includes the development of dosimeter films, where radiation-induced changes in the polymer matrix affect the spectral properties of the embedded dye. mdpi.com Furthermore, incorporating the molecule into stimuli-responsive polymers, such as those sensitive to pH, temperature, or CO2, could create "smart" materials for sensing and actuation. nih.govresearchgate.net
Organic Light-Emitting Diodes (OLEDs): Benzonitrile derivatives have shown significant potential as emitters in OLEDs, particularly those exhibiting TADF. rsc.org By designing appropriate D-A-D' structures based on this compound, it may be possible to create new emissive materials for efficient and color-tunable OLEDs.
Hybrid Nanocomposites: Integrating this compound with inorganic nanoparticles or metal-organic frameworks (MOFs) could lead to novel hybrid materials. For example, silver nitrate (B79036) has been combined with polymer films to enhance their sensitivity as radiation dosimeters. mdpi.com The benzonitrile derivative could act as a fluorescent reporter within these composite structures, enabling new sensing platforms.
Bioconjugates: Covalently linking this compound derivatives to biomolecules like proteins or DNA can create fluorescent probes for biological research. These bioconjugates can be used to study molecular interactions, cellular processes, and for diagnostic purposes, leveraging the sensitivity of the fluorophore's emission to its local environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
